

Application Notes and Protocols: Synthesis of N-Octylpyrrolidone from Octylamine

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Compound of Interest

Compound Name: Octamylamine sulfamate

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Introduction

N-octylpyrrolidone (NOP) is a versatile N-substituted pyrrolidone with a wide range of applications in the chemical and pharmaceutical industries. It functions as a highly efficient and selective solvent, a nonionic surfactant, and a potent permeation enhancer for transdermal drug delivery.^[1] Its ability to disrupt the lipid structure of the stratum corneum facilitates the passage of active pharmaceutical ingredients (APIs) through the skin. This document provides detailed protocols for the synthesis of N-octylpyrrolidone from octylamine and γ -butyrolactone (GBL), including purification and characterization methods. Additionally, it outlines a workflow for its application as a permeation enhancer in a topical drug formulation.

Data Presentation

Table 1: Physicochemical Properties of N-Octylpyrrolidone

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₃ NO	[1]
Molecular Weight	197.32 g/mol	
Appearance	Colorless to yellowish transparent liquid	
Melting Point	-25 °C	
Boiling Point	170-172 °C @ 15 mmHg	[1]
Density	0.92 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.465	

Table 2: Proposed Reaction Parameters for the Synthesis of N-Octylpyrrolidone from Octylamine and GBL

Parameter	Proposed Value
Reactants	Octylamine, γ -Butyrolactone
Molar Ratio (Octylamine:GBL)	1:1.05 to 1:1.2
Temperature	230-280 °C
Pressure	40-100 bar
Reaction Time	4-6 hours
Catalyst	None (thermal condensation)

Experimental Protocols

Protocol 1: Synthesis of N-Octylpyrrolidone from Octylamine and γ -Butyrolactone

This protocol is adapted from general procedures for the synthesis of N-alkylpyrrolidones from primary amines and γ -butyrolactone.

1. Materials:

- Octylamine ($C_8H_{19}N$)
- γ -Butyrolactone ($C_4H_6O_2$)
- High-pressure reactor equipped with a stirrer, thermocouple, and pressure gauge
- Distillation apparatus
- Nitrogen gas supply

2. Procedure:

- **Reactor Setup:** Ensure the high-pressure reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.
- **Charging the Reactor:** Charge the reactor with octylamine and γ -butyrolactone in a molar ratio of 1:1.1.
- **Reaction:** Seal the reactor and begin stirring. Gradually heat the reactor to a temperature of 250 °C. The pressure will increase as the temperature rises. Monitor the reaction progress by observing the pressure and temperature. Maintain the reaction at 250 °C for 5 hours. The reaction proceeds through the formation of an intermediate, N-octyl-4-hydroxybutanamide, which then cyclizes to form N-octylpyrrolidone and water.
- **Cooling and Depressurization:** After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the reactor to release any excess pressure.
- **Product Isolation:** Transfer the crude reaction mixture to a distillation flask.

Protocol 2: Purification of N-Octylpyrrolidone by Vacuum Distillation

1. Materials:

- Crude N-octylpyrrolidone

- Vacuum distillation apparatus (including a fractionating column, condenser, and receiving flask)
- Vacuum pump
- Heating mantle

2. Procedure:

- Setup: Assemble the vacuum distillation apparatus.
- Distillation: Place the crude N-octylpyrrolidone in the distillation flask. Begin heating the flask gently with the heating mantle under reduced pressure.
- Fraction Collection: Collect the fraction that distills at 170-172 °C under a pressure of 15 mmHg. This fraction corresponds to pure N-octylpyrrolidone.
- Storage: Store the purified N-octylpyrrolidone in a tightly sealed container in a cool, dry place.

Protocol 3: Characterization of N-Octylpyrrolidone

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Acquire the ^1H NMR spectrum of the purified product. The expected signals will correspond to the protons of the octyl chain and the pyrrolidone ring.
- ^{13}C NMR: Acquire the ^{13}C NMR spectrum to confirm the carbon framework of the molecule.

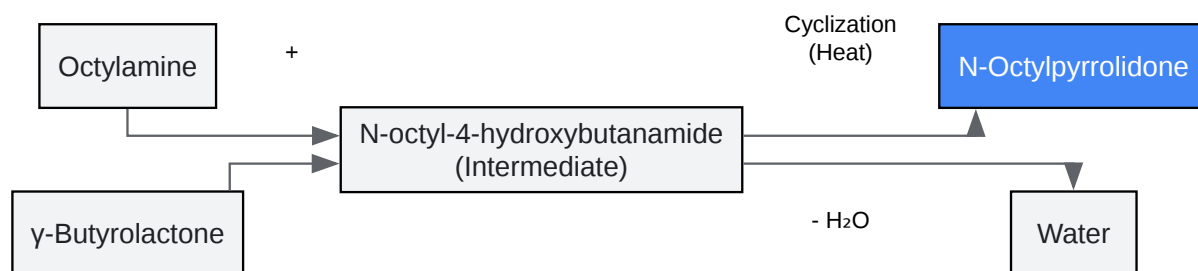
2. Mass Spectrometry (MS):

- Obtain the mass spectrum of the sample. The molecular ion peak $[\text{M}+\text{H}]^+$ should be observed at m/z 198.1853, confirming the molecular weight of N-octylpyrrolidone.[\[2\]](#)

3. Infrared (IR) Spectroscopy:

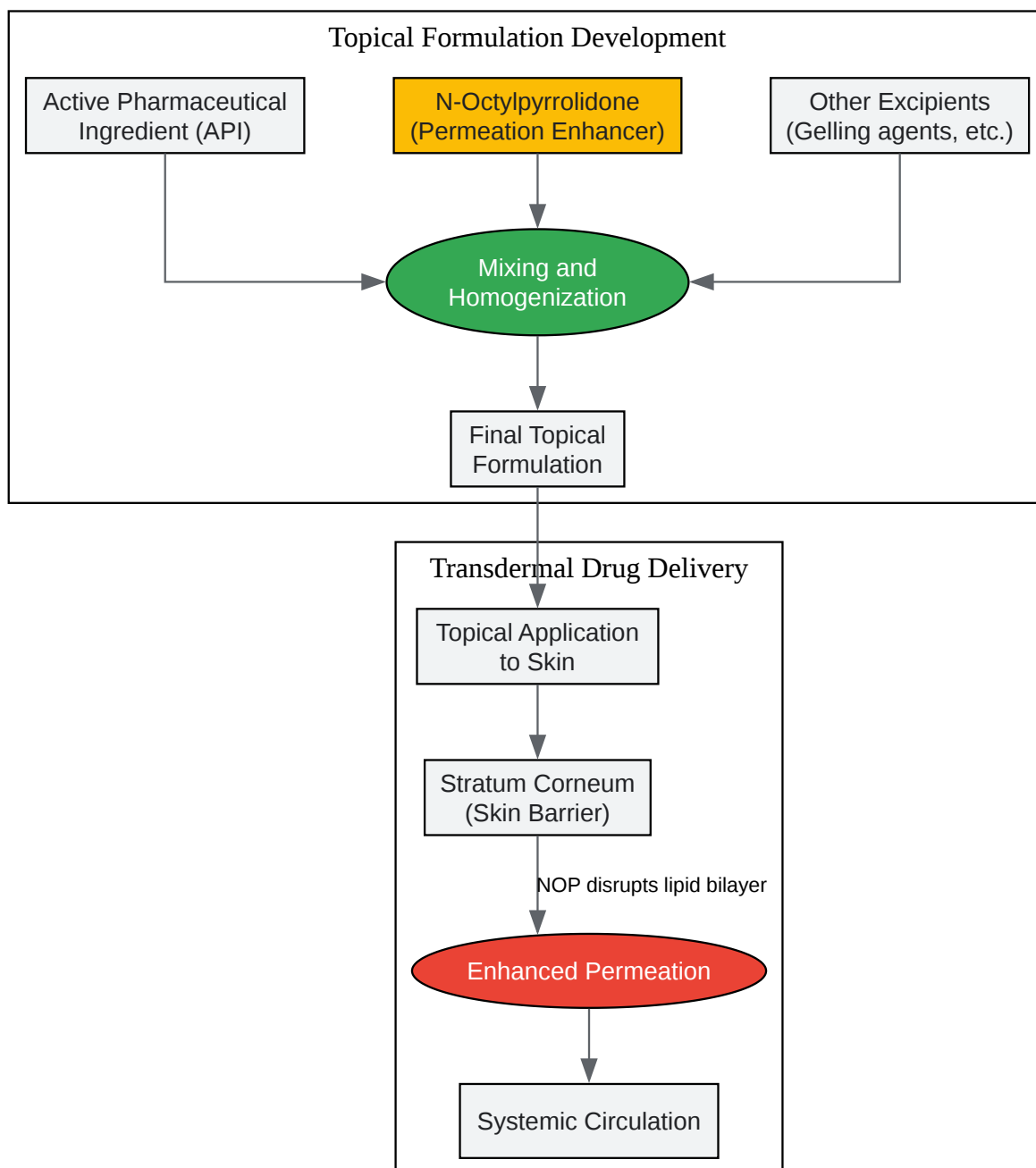
- Acquire the IR spectrum of the purified product. A strong absorption band around 1690 cm^{-1} is characteristic of the amide carbonyl group in the pyrrolidone ring.

Mandatory Visualization



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Caption: Reaction scheme for the synthesis of N-Octylpyrrolidone.



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Caption: Workflow for N-Octylpyrrolidone as a permeation enhancer.

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References

- 1. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Octylpyrrolidone | C₁₂H₂₃NO | CID 3033871 - PubChem [pubchem.ncbi.nlm.nih.gov]
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